molecular formula C13H11BClNO3 B8070838 Boronic acid, B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-

Boronic acid, B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-

Cat. No.: B8070838
M. Wt: 275.50 g/mol
InChI Key: XVMZTRLIHUGIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phenylboronic acid derivative featuring a 2-chlorophenyl amide substituent at the para position of the boronic acid-bearing aromatic ring. The boronic acid group (-B(OH)₂) enables reversible diol binding, making it relevant in sensing, catalysis, and medicinal chemistry . The 2-chlorophenyl amide moiety introduces steric and electronic effects, influencing solubility, reactivity, and biological interactions. Its structure combines a hydrogen-bonding amide group with an electron-withdrawing chloro substituent, distinguishing it from simpler arylboronic acids.

Properties

IUPAC Name

[4-[(2-chlorophenyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZTRLIHUGIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-boronic acid is particularly notable for its potential applications in cancer therapy, especially as an antiandrogen agent. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Boronic acids function primarily through their ability to interact with various biological targets. They can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. This characteristic is particularly useful in targeting proteasomes and other enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-boronic acid exhibits significant antiproliferative activity against several cancer cell lines. Notably, it has shown promising results against prostate cancer cells.

Case Study: Prostate Cancer Cell Lines

In a study evaluating the antiproliferative effects of various boronic acid derivatives, the compound was tested against the LAPC-4 prostate cancer cell line. The results indicated an IC50 value of 19.2 μM , which was significantly lower than that of flutamide (IC50 = 60.5 μM) and demonstrated a selectivity index (SI) of 7.2 . This suggests that the compound may be more effective than existing therapies.

CompoundIC50 (μM)Selectivity Index
B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-boronic acid19.27.2
Flutamide60.51.3

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the boronic acid structure can significantly influence its biological activity. For instance, the presence of a chlorine atom in specific positions enhances the anticancer efficacy by improving binding affinity to androgen receptors .

Other Biological Activities

Beyond anticancer properties, boronic acids have demonstrated a range of biological activities:

  • Antibacterial Activity : Boronic acids have been found to inhibit bacterial growth by targeting specific enzymes essential for bacterial cell wall synthesis.
  • Antiviral Activity : Certain derivatives exhibit activity against viral infections by interfering with viral replication mechanisms .
  • Anti-inflammatory Effects : Some boron-containing compounds have shown potential in reducing inflammation through various pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boronic acids indicates favorable absorption and distribution characteristics, making them suitable candidates for drug development. Importantly, studies suggest that these compounds exhibit lower toxicity compared to traditional chemotherapeutics, enhancing their therapeutic index .

Scientific Research Applications

Enzyme Inhibition

B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]boronic acid has shown potential as an inhibitor of various serine proteases, including thrombin and chymase. The boronic acid functional group allows it to form reversible covalent bonds with the active site of these enzymes, which is critical for therapeutic applications against diseases such as cancer and diabetes .

Cancer Therapeutics

The compound's structural similarities to known proteasome inhibitors like bortezomib suggest its potential in cancer treatment. Studies indicate that derivatives of boronic acids can induce apoptosis in cancer cells through mechanisms involving caspase activation . The exploration of novel boronic acid compounds continues to reveal promising candidates for treating multiple myeloma and other malignancies.

Antimicrobial Activity

Research has demonstrated that boronic acids exhibit antimicrobial properties against various pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity without significant toxicity to human cells .

Organic Synthesis

Boronic acids are widely used as intermediates in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules .

Catalysis

B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]boronic acid can serve as a catalyst in various reactions, enhancing reaction rates and selectivity. Its utility in catalytic processes is attributed to its ability to activate electrophiles and stabilize reaction intermediates .

Case Studies

  • Proteasome Inhibition : A study on tripeptide derivatives of bortezomib revealed that certain boronic acid compounds exhibited significantly enhanced proteasome inhibition compared to bortezomib itself, with some candidates showing improved efficacy in vivo against tumor growth in mouse models .
  • Antimicrobial Research : Investigations into the antimicrobial properties of boronic acids have led to the identification of compounds with low MIC values against resistant strains of bacteria, highlighting their potential as new antibiotic agents .

Comparison with Similar Compounds

Structural Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Solubility

  • 2-Chlorophenyl Boronic Acid : The ortho-chloro group increases steric hindrance, reducing reactivity in cross-coupling reactions (e.g., Rh-catalyzed carbometalation yields <25% ). Comparatively, 4-chlorophenyl boronic acid () lacks steric constraints, offering higher synthetic utility.
  • B-[3-Chloro-4-formylphenyl]boronic Acid (CAS 1072952-53-4): The formyl group enables nucleophilic additions, unlike the amide in the target compound, which favors hydrogen bonding .

Molecular Weight and Complexity

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₃H₁₀BClNO₃ 282.49 2-Chlorophenyl amide, boronic acid
2,4-Dichlorophenylboronic Acid () C₆H₅BCl₂O₂ 190.82 Dichloro, boronic acid
B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic Acid () C₁₄H₁₄BClO₃ 284.52 Chloro-methylphenoxy, boronic acid
3-((4-Acetylphenylimino)methyl)phenyl Boronic Acid (B5, ) C₁₅H₁₄BNO₂ 257.09 Acetyl, boronic acid

Physicochemical Properties

Solubility and Stability

  • The target compound’s amide group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to hydrophobic derivatives like pyren-1-yl boronic acid , which precipitates in RPMI medium .
  • B3 (3-((4-(hydrazine carbonyl)phenylimino)methyl)phenyl boronic acid) () is soluble in ethanol and DMSO, suggesting that polar substituents enhance solubility despite boronic acid’s inherent hydrophobicity.

Electronic Properties

  • The 2-chlorophenyl group is electron-withdrawing, reducing electron density at the boronic acid site. This contrasts with 4-(methylthio)phenyl boronic acid (), where the methylthio group donates electrons, increasing conductance under applied voltage.

Cross-Coupling Reactions

  • The target compound’s boronic acid group can participate in Suzuki-Miyaura couplings. However, steric hindrance from the ortho-chloro substituent may reduce efficiency compared to 4-biphenylboronic acid (), which lacks bulky groups .
  • 2-Chlorophenyl boronic acid exhibits poor reactivity in Rh-catalyzed carbometalation (25% yield), whereas 2-fluorophenyl boronic acid achieves 41% yield under similar conditions .

Functional Group Transformations

  • The amide group enables hydrogen bonding or further derivatization (e.g., hydrolysis to carboxylic acid), unlike B-(3-chloro-4-formylphenyl)boronic acid (), where the formyl group is prone to nucleophilic attack.

Q & A

Basic: What are the common synthetic routes for preparing Boronic acid, B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or through protodeboronation of alkyl boronic esters. For aromatic derivatives like the target compound, a stepwise approach is often employed:

  • Step 1: Introduce the 2-chlorophenyl carbamoyl group via amide coupling using activated carbonyl intermediates (e.g., carbodiimides).
  • Step 2: Install the boronic acid moiety via palladium-catalyzed borylation or directed ortho-metalation strategies.
  • Step 3: Purify intermediates as boronic esters (e.g., pinacol esters) to avoid instability issues, followed by hydrolysis to yield the free boronic acid .

Basic: Which spectroscopic techniques are used to characterize the structure of this boronic acid?

  • 11^{11}B NMR : Identifies boron speciation (e.g., trigonal vs. tetrahedral geometry) and pH-dependent shifts (e.g., 11^{11}B chemical shifts at ~30 ppm for B(OH)2_2) .
  • DFT Calculations : Predict vibrational modes (IR/Raman) and electronic properties (e.g., HOMO-LUMO gaps) to validate structural features .
  • MALDI-MS with Derivatization : Prevents dehydration/boroxine formation by converting boronic acids to cyclic esters (e.g., using diols) for accurate mass analysis .

Advanced: How can researchers optimize synthetic yield while minimizing genotoxic impurities like residual boronic acids?

  • Impurity Control : Use LC-MS/MS with a C18 column and 0.1% formic acid in mobile phases to detect carboxy phenyl boronic acid and methyl phenyl boronic acid impurities at <1 ppm levels. Validate via ICH guidelines for linearity (R2^2 > 0.99) and recovery (95–105%) .
  • Reaction Quenching : Add excess diol scavengers (e.g., mannitol) to sequester unreacted boronic acids during workup .

Advanced: What computational approaches predict the reactivity of this boronic acid in drug-target interactions?

  • DFT Studies : Calculate binding energies of the boronic acid with catalytic residues (e.g., Thr1 in proteasomes) to assess reversible covalent inhibition potential .
  • Molecular Dynamics (MD) : Simulate pH-dependent hydration states (B(OH)2_2 vs. B(OH)3_3^-) to model binding kinetics in physiological environments .

Advanced: How to address discrepancies in glycoprotein binding affinity data for boronic acid-functionalized surfaces?

  • Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity and reduce non-specific interactions (e.g., electrostatic/hydrophobic effects) .
  • Surface Plasmon Resonance (SPR) : Quantify dissociation constants (KdK_d) under varying ionic strengths to isolate secondary interaction contributions .

Advanced: What strategies mitigate boroxine formation during MALDI-MS analysis of peptide boronic acids?

  • Derivatization : Convert boronic acids to boronic esters using 1,2-diols (e.g., pinacol) or sugars (e.g., fructose) to stabilize the analyte .
  • Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) to suppress in-source fragmentation and boroxine artifacts .

Basic: What role does the boronic acid moiety play in enhancing drug pharmacokinetics?

  • Reversible Covalent Binding : Forms stable yet reversible bonds with nucleophilic residues (e.g., Thr1 in proteasomes), improving target residence time without irreversible toxicity .
  • Bioisosterism : Mimics carboxylic acids or transition-state intermediates, enhancing solubility and metabolic stability .

Advanced: How to design boronic acid-containing inhibitors with selective proteasome inhibition?

  • Peptidomimetic Design : Replace C-terminal aldehydes in substrate analogs (e.g., Leu-Leu-Phe-aldehyde) with boronic acids to enhance potency (e.g., Bortezomib’s IC50_{50} = 0.6 nM) .
  • SAR Studies : Modify the chlorophenyl carbamoyl group to balance hydrophobicity and cell permeability, as seen in dipeptidyl boronic acid libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.